REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1([CH2:10][CH2:11][O:12][C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.IC1C=CC=CC=1.C(O)(=O)C.C(O)(=O)C>ClCCl>[CH:2]([CH2:3][C:4]1([CH2:10][CH2:11][O:12][C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:1] |f:1.2.3|
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
OCCC1(CCCCC1)CCOC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1.C(C)(=O)O.C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel was added to the reaction solution and it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (5:1)]
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CC1(CCCCC1)CCOC1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |